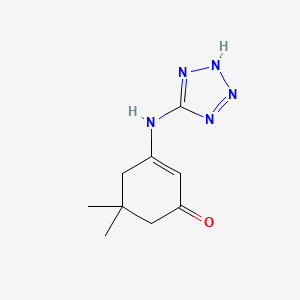

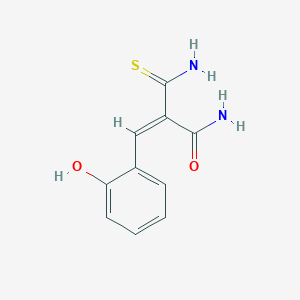

![molecular formula C16H12N4O4 B2563466 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide CAS No. 897616-44-3](/img/structure/B2563466.png)

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is a compound that belongs to the class of pyrimidopyrimidines . Pyrimidopyrimidines have aroused great interest from researchers in the field of medicinal chemistry because of their privileged biological activities .

Synthesis Analysis

The synthesis of pyrimidopyrimidines involves various synthetic routes . A Michael addition-type reaction was proposed for the detection of the formed products . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide .Molecular Structure Analysis

The molecular structure of pyrimidopyrimidines is characterized by two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidopyrimidines can vary depending on the specific substituents attached to the pyrimidopyrimidine skeleton .Scientific Research Applications

Stabilization of Amide Conformations

- Research by Forbes et al. (2001) investigated the stabilization of cis amide bonds in N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide. The study found that the compound adopts a cis amide bond in solid state and is a mixture of cis and trans rotamers in solution, with conformational equilibrium being strongly solvent dependent (Forbes, Beatty, & Smith, 2001).

Antiproliferative Activity

- Huang et al. (2020) designed, synthesized, and evaluated a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, for its antiproliferative activity. The compound showed promising anticancer activity against various human cancer cell lines (Huang et al., 2020).

Antibacterial Agent Complex Formation

- A study by Vangala et al. (2013) explored the formation of molecular complexes involving nitrofurantoin, an antibacterial agent, with various pyridyl bases and 4-aminobenzamide. This research is relevant for understanding the interactions and potential applications of similar compounds in the medical field (Vangala, Chow, & Tan, 2013).

Development of Kinesin Spindle Protein Inhibitors

- Theoclitou et al. (2011) identified a compound structurally related to the query, as a potent inhibitor of kinesin spindle protein (KSP), showing potential as an anticancer agent (Theoclitou et al., 2011).

Antitumor Activity in Pyridine Derivatives

- Temple et al. (1992) reported antitumor activity in mice for compounds related to the query chemical, indicating the potential of similar compounds in cancer treatment (Temple, Rener, Waud, & Noker, 1992).

Antidepressant and Nootropic Agents

- Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for potential antidepressant and nootropic activities. The study provides insights into the therapeutic potential of similar compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticancer Activity of Aminopterin and Folic Acid Analogues

- Su et al. (1986) synthesized and evaluated the anticancer activity of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, an analogue of aminopterin and folic acid. This research highlights the potential of structurally similar compounds in cancer therapy (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

Mechanism of Action

While the specific mechanism of action for “N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is not explicitly mentioned, pyrimidopyrimidines have been indicated for use as inhibitors of platelet activation adhesion/aggregation and degranulation, promoters of platelet disaggregation, anti-thrombotic agents, or in the treatment or prophylaxis of thrombotic disorders .

Future Directions

Properties

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c1-10-14(16(22)19-8-3-2-7-13(19)17-10)18-15(21)11-5-4-6-12(9-11)20(23)24/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLTAFHOYGOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

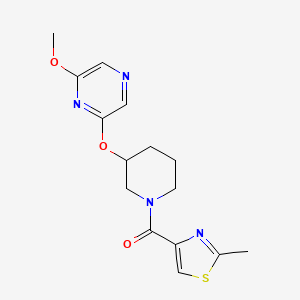

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)

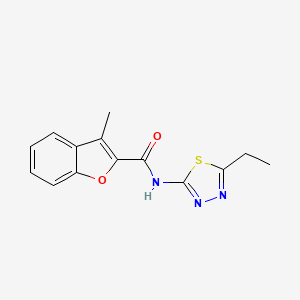

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)

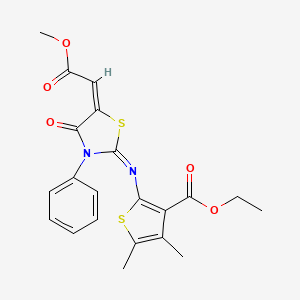

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)

![N-(4-methoxybenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2563397.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2563398.png)

![3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)

![5-(3,5-dimethoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2563406.png)